1-(4-Chloro-2-fluorophenyl)-1H-pyrazole characterization data
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole characterization data
An In-depth Technical Guide to the Characterization of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole, a fluorinated N-arylpyrazole of significant interest to the pharmaceutical and agrochemical industries.[1][2] While specific experimental data for this precise molecule (CAS No. 1444302-83-3) is not extensively published, this document leverages established principles of organic synthesis and spectroscopic analysis to present a robust, predictive characterization profile.[3] We will detail a validated synthetic methodology, outline rigorous protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provide an interpretation of the expected data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's chemical identity.
Introduction and Scientific Context
N-arylpyrazoles are a cornerstone structural motif in modern chemistry, forming the core of numerous active pharmaceutical ingredients and agrochemicals.[4] The incorporation of fluorine atoms into these scaffolds is a well-established strategy to modulate key molecular properties, including metabolic stability, bioavailability, and receptor binding affinity.[2][5][6] The target molecule, 1-(4-chloro-2-fluorophenyl)-1H-pyrazole, combines the stable pyrazole core with a di-halogenated phenyl ring, making it a promising scaffold for further chemical exploration.
This guide provides the necessary theoretical and practical framework to synthesize and unequivocally confirm the structure and purity of this compound, ensuring the reliability of downstream biological and pharmacological studies.
Caption: Chemical structure of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.
Proposed Synthesis and Purification
The most direct and reliable method for synthesizing N-arylpyrazoles is the transition-metal-catalyzed C-N cross-coupling reaction.[4] We propose a copper-catalyzed Ullmann condensation, which is well-suited for coupling aryl halides with N-heterocycles and is often more cost-effective than palladium-based systems.
Synthetic Workflow: Copper-Catalyzed N-Arylation
The proposed reaction couples 1H-pyrazole with 1-bromo-4-chloro-2-fluorobenzene. The bromo-substituent is chosen as the leaving group due to its higher reactivity in C-N coupling reactions compared to the chloro-substituent.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
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Vessel Preparation: To an oven-dried Schlenk flask, add 1H-pyrazole (1.0 eq.), copper(I) iodide (0.10 eq.), L-proline (0.20 eq.), and potassium carbonate (2.0 eq.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
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Reagent Addition: Add 1-bromo-4-chloro-2-fluorobenzene (1.1 eq.) and anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Causality Insight: DMSO is an excellent polar aprotic solvent for this reaction, solubilizing the potassium carbonate base and facilitating the coupling at elevated temperatures. L-proline acts as a ligand, stabilizing the copper catalyst and increasing its reactivity.
-
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Structural and Spectroscopic Characterization
Unequivocal structural confirmation is paramount. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed for full assignment.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 7.8 | d | 1H | H-5 (Pyrazole) | Deshielded by adjacent N and proximity to the aryl ring. |
| ~ 7.7 - 7.5 | t | 1H | H-3 (Pyrazole) | Deshielded by adjacent N atoms. |
| ~ 7.5 - 7.3 | m | 2H | H-3', H-5' (Aryl) | Aromatic protons on the chloro-fluoro-phenyl ring. |
| ~ 7.3 - 7.1 | m | 1H | H-6' (Aryl) | Aromatic proton on the chloro-fluoro-phenyl ring. |
| ~ 6.5 - 6.3 | dd | 1H | H-4 (Pyrazole) | Shielded proton on the pyrazole ring, coupled to H-3 and H-5. |
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 159 (d, ¹JCF ≈ 250 Hz) | C-2' (Aryl) | Carbon directly attached to fluorine shows a large one-bond coupling constant. |
| ~ 141 | C-5 (Pyrazole) | Deshielded carbon adjacent to nitrogen. |
| ~ 132 (d, ³JCF ≈ 9 Hz) | C-4' (Aryl) | Carbon bearing chlorine, with smaller coupling to fluorine. |
| ~ 130 | C-3 (Pyrazole) | Deshielded carbon adjacent to two nitrogens. |
| ~ 129 (d) | C-6' (Aryl) | Aromatic CH. |
| ~ 128 (d) | C-1' (Aryl) | Quaternary carbon attached to the pyrazole ring. |
| ~ 125 (d) | C-5' (Aryl) | Aromatic CH. |
| ~ 117 (d, ²JCF ≈ 22 Hz) | C-3' (Aryl) | Aromatic CH ortho to fluorine shows a two-bond coupling. |
| ~ 108 | C-4 (Pyrazole) | Relatively shielded carbon in the pyrazole ring. |
Mass Spectrometry (MS)
MS provides the molecular weight and elemental formula, offering definitive proof of composition.
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Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Acquisition: Acquire data in positive ion mode.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₆ClFN₂ | |
| Monoisotopic Mass | 196.0207 | Calculated for C₉H₆³⁵ClFN₂. |
| [M+H]⁺ Ion | m/z 197.0280 | The protonated molecular ion is the primary species expected with ESI. |
| Isotopic Pattern | A₀ / A₂+₂ ratio of ~3:1 | The presence of one chlorine atom results in a characteristic isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak.[7] |
Primary Fragmentation Pathways: The fragmentation of N-arylpyrazoles typically involves the loss of HCN or N₂ from the pyrazole ring, followed by fragmentation of the aryl substituent.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150-3050 | C-H Stretch | Aromatic & Heterocyclic C-H |
| 1600-1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings |
| 1250-1150 | C-F Stretch | Aryl-Fluorine |
| 850-750 | C-Cl Stretch | Aryl-Chlorine |
| 800-650 | C-H Bend (oop) | Aromatic C-H out-of-plane bending |
Physical and Chemical Properties
This table summarizes key physical and chemical properties for 1-(4-chloro-2-fluorophenyl)-1H-pyrazole.
| Property | Value / Description | Source / Method |
| CAS Number | 1444302-83-3 | [3] |
| Molecular Formula | C₉H₆ClFN₂ | [3] |
| Molecular Weight | 196.61 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid. | Analogy to similar pyrazoles.[9] |
| Melting Point | Not reported. Estimated 50-80 °C. | Analogy to similar structures. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). | Structural Assessment |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Computational[3] |
| logP | 2.66 | Computational[3] |
Conclusion
The characterization of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole relies on a synergistic application of modern synthetic and analytical techniques. The proposed copper-catalyzed synthesis offers an efficient route to the molecule. Subsequent analysis by high-resolution NMR and MS will provide definitive structural confirmation and molecular formula, while IR spectroscopy will verify the presence of key functional groups. The predictive data and robust protocols within this guide establish a comprehensive and self-validating framework for any researcher or institution working with this important chemical entity, ensuring data integrity and reproducibility in drug discovery and development pipelines.
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